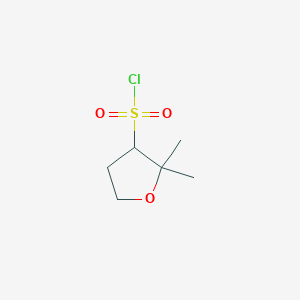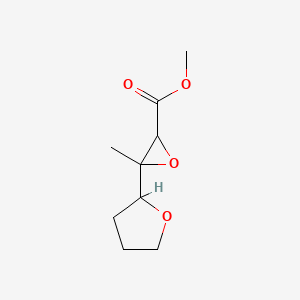
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of an oxirane ring and an oxolan ring, making it a versatile intermediate in organic synthesis. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving epoxides and esters.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: As a precursor in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane and an oxolan ring in its structure. This dual ring system imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and industrial applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and development.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KCNKVGMBMLKWPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)OC)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



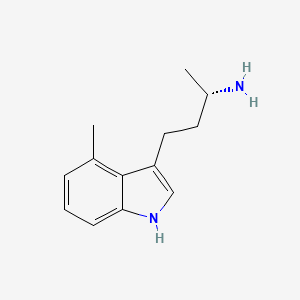
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
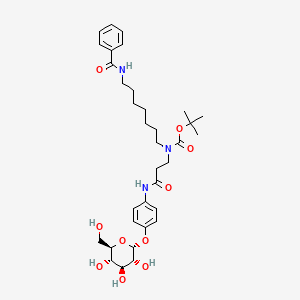

![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

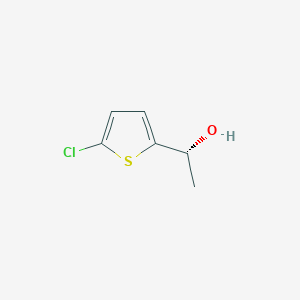
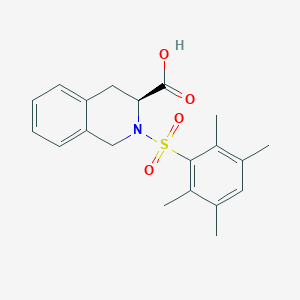
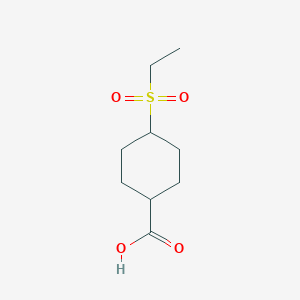
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
